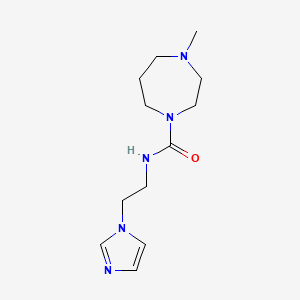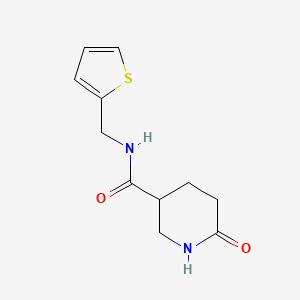![molecular formula C13H23N5O B7571270 4-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-1,4-diazepane-1-carboxamide](/img/structure/B7571270.png)
4-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-1,4-diazepane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-1,4-diazepane-1-carboxamide, commonly known as MPD, is a synthetic compound with a diazepane ring structure. It is a potent and selective agonist of the GABAA receptor, which is a key neurotransmitter receptor in the central nervous system. MPD has been extensively studied for its potential use in scientific research and drug development.
Mechanism of Action
MPD acts as a positive allosteric modulator of the GABAA receptor, binding to a specific site on the receptor and enhancing its activity. This results in increased chloride ion influx into the neuron, leading to hyperpolarization and reduced excitability. MPD exhibits selectivity for certain subtypes of the GABAA receptor, such as those containing the α2 and α3 subunits.
Biochemical and physiological effects:
MPD has been shown to have a range of biochemical and physiological effects, including anxiolytic, sedative, and anticonvulsant properties. It has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate. MPD has been used in studies investigating the effects of GABAA receptor modulation on behavior, cognition, and seizure susceptibility.
Advantages and Limitations for Lab Experiments
One advantage of using MPD in lab experiments is its high potency and selectivity for certain subtypes of the GABAA receptor. This allows for precise modulation of neuronal activity and neurotransmitter release. However, one limitation is the potential for off-target effects, as MPD may interact with other receptors or ion channels at high concentrations.
Future Directions
There are several potential future directions for research on MPD and related compounds. One area of interest is the development of more selective and potent GABAA receptor modulators for use in drug development. Another area is the investigation of the role of GABAA receptor modulation in neuropsychiatric disorders such as anxiety, depression, and schizophrenia. Additionally, the use of MPD in combination with other drugs or therapies may have synergistic effects and improve treatment outcomes.
Synthesis Methods
MPD can be synthesized through a multistep process starting with the reaction of 2-amino-5-methylpyrazine with ethyl 2-bromoacetate to form ethyl 2-(5-methylpyrazin-2-yl)acetate. This intermediate is then reacted with sodium hydride and 1,4-dibromobutane to form 4-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-1,4-diazepane-1-carboxamide.
Scientific Research Applications
MPD has been used in various scientific research applications, mainly in the field of neuroscience. It has been shown to enhance GABAA receptor activity, leading to increased inhibitory neurotransmission and reduced neuronal excitability. MPD has been used in studies investigating the role of GABAA receptors in anxiety, epilepsy, and other neurological disorders.
properties
IUPAC Name |
4-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O/c1-16-6-3-7-18(9-8-16)13(19)14-5-4-12-10-15-17(2)11-12/h10-11H,3-9H2,1-2H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRIXIUAEOCKHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)NCCC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-(1-methylpyrrol-2-yl)methanone](/img/structure/B7571188.png)
![N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-methylsulfonylpropanamide](/img/structure/B7571192.png)


![N-[2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B7571220.png)
![4-bromo-2-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7571230.png)
![N-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]methanesulfonamide](/img/structure/B7571235.png)
![2-[4-(6-Chloroquinoline-8-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7571239.png)


![3-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-5-methyloxolan-2-one](/img/structure/B7571250.png)
![5-oxo-1-(2,2,2-trifluoroethyl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-3-carboxamide](/img/structure/B7571256.png)
